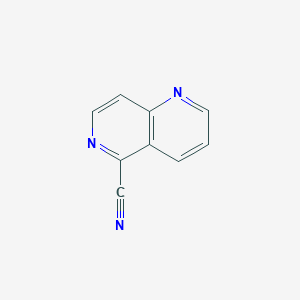

1,6-Naphthyridine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,6-Naphthyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system consisting of two pyridine rings

Mecanismo De Acción

Target of Action

1,6-Naphthyridine-5-carbonitrile is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .

Mode of Action

It is known that the compound interacts with its targets to exert its pharmacological effects .

Biochemical Pathways

Given its broad range of pharmacological activities, it can be inferred that the compound likely interacts with multiple biochemical pathways .

Result of Action

Given its broad range of pharmacological activities, it can be inferred that the compound likely has multiple effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

1,6-Naphthyridine-5-carbonitrile is pharmacologically active and has been associated with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities

Cellular Effects

The cellular effects of this compound are primarily observed in its anticancer activity. It has been shown to have a significant impact on different cancer cell lines

Molecular Mechanism

It has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity . More detailed studies are needed to understand its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,6-Naphthyridine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.

Another method involves the reaction of pre-prepared 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a mixture of dimethylformamide and water under stirring conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step sequences, expensive catalysts, and inert atmospheres. These methods aim to optimize yield, purity, and scalability. Recent advancements have focused on developing eco-friendly and cost-effective synthetic routes .

Análisis De Reacciones Químicas

Types of Reactions

1,6-Naphthyridine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Substitution reactions, such as arylation, can introduce different functional groups into the naphthyridine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Arylboronic acids are often used in arylation reactions, typically under palladium-catalyzed conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, dihydro-naphthyridines, and naphthyridine oxides .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

1,6-Naphthyridine derivatives have been investigated for their potential as antitumor agents. The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, certain derivatives demonstrated nanomolar activity against breakpoint-cluster-region protein (BCR) kinase, which is crucial for B lymphoid malignancies .

Antiviral Properties

Research indicates that 1,6-naphthyridine derivatives can act as inhibitors of the hepatitis C virus (HCV). These compounds target viral replication mechanisms, providing a basis for developing new antiviral therapies .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens, including Plasmodium falciparum and Plasmodium vivax, which are responsible for malaria. Studies have indicated that certain naphthyridine derivatives possess cytotoxic effects against human cancer cell lines while being less toxic to normal cells .

Synthetic Applications

Synthesis of Functional Materials

1,6-Naphthyridine-5-carbonitrile serves as a building block for synthesizing polymers and other functional materials. Its derivatives have been incorporated into electronic materials due to their conductive properties .

Bioconjugation

The compound can be utilized in bioconjugation strategies to develop targeted drug delivery systems. By attaching this compound to specific biomolecules, researchers can enhance the selectivity and efficacy of therapeutic agents .

Case Study 1: Antileishmanial Activity

A series of naphthyridine derivatives were evaluated for their efficacy against visceral leishmaniasis (VL). One compound demonstrated a reduction in parasite burden by approximately 46% in mouse models when dosed intraperitoneally. Although this was below the desired threshold for progression to lead optimization (>70%), it provided valuable insights into structure-activity relationships (SAR) and pharmacokinetics .

| Compound | Administration Route | Efficacy (%) | Notes |

|---|---|---|---|

| Compound 16 | Intraperitoneal | 46% reduction | Rapid clearance from blood observed |

Case Study 2: Antitumor Efficacy

In a study focusing on the inhibition of DDR2 (discoidin domain receptor 2), several naphthyridine derivatives were synthesized and tested for their antitumor activity against lung cancer cells. One derivative exhibited potent activity with IC50 values in the nanomolar range, indicating its potential as a therapeutic agent .

| Compound | Target | IC50 (nM) | Cancer Type |

|---|---|---|---|

| Derivative A | DDR2 | 30 | Lung Cancer |

Comparación Con Compuestos Similares

1,6-Naphthyridine-5-carbonitrile can be compared with other similar compounds, such as:

1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and synthetic routes.

Benzo[h][1,6]naphthyridine-5-carbonitrile: A related compound with similar synthetic methods and applications.

The uniqueness of this compound lies in its specific biological activities and the ease of functionalization, making it a valuable compound in medicinal chemistry .

Actividad Biológica

1,6-Naphthyridine-5-carbonitrile (C9H5N3) is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.

Chemical Structure and Properties

This compound features a naphthyridine core with a cyano group at the 5-position. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that 1,6-naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanism often involves cell cycle arrest and the activation of pro-apoptotic pathways.

- Case Study : Aaptodine derivatives, closely related to 1,6-naphthyridine, demonstrated potent cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 15 µg/mL .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various derivatives have shown effectiveness against bacterial strains and fungi, suggesting potential applications in treating infectious diseases.

- Research Findings : In vitro studies have revealed that certain 1,6-naphthyridine derivatives possess strong antibacterial properties against multi-drug resistant strains .

3. Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators such as TNF-α and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases.

- Mechanism : The compound modulates signaling pathways involved in inflammation, making it a candidate for further development as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1,6-naphthyridine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the naphthyridine ring can significantly influence their potency and selectivity.

| Position | Modification | Biological Activity |

|---|---|---|

| 5 | Cyano group | Enhances anticancer activity |

| 2 | Alkyl substitution | Improves antimicrobial properties |

| 7 | Halogenation | Increases anti-inflammatory effects |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 1,6-naphthyridine derivatives to various biological targets. These studies help elucidate the potential mechanisms of action and guide the design of more effective compounds.

Propiedades

IUPAC Name |

1,6-naphthyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFYIHVFQQCKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C#N)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.